molecular formula C12H16N2O B13233538 3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13233538
M. Wt: 204.27 g/mol
InChI Key: FGKRGPRGILAUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-propyl-1,3-diaminopropane with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or xylene at elevated temperatures (around 150-200°C) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted isoindolones

Scientific Research Applications

3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    2-Propyl-1,3-diaminopropane: Used as a precursor in the synthesis of isoindolones.

    Phthalic anhydride: Commonly used in the synthesis of various heterocyclic compounds.

Uniqueness

3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features and the resulting biological activities

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(aminomethyl)-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C12H16N2O/c1-2-7-14-11(8-13)9-5-3-4-6-10(9)12(14)15/h3-6,11H,2,7-8,13H2,1H3

InChI Key

FGKRGPRGILAUFX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=CC=CC=C2C1=O)CN

Origin of Product

United States

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